Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate
Description
Properties
IUPAC Name |
ethyl 2-(4-fluoro-2-hydroxyanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-2-15-10(14)6-12-8-4-3-7(11)5-9(8)13/h3-5,12-13H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITUSRPZJDDGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C=C(C=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate typically involves the reaction of 4-fluoro-2-hydroxybenzaldehyde with glycine ethyl ester in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
- Chemistry Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate serves as a building block in the synthesis of more complex molecules.
- Biology This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties. In vitro tests have demonstrated that the compound notably inhibits Escherichia coli, with antibacterial percentages reaching up to 80% compared to standard antibiotics like chloramphenicol.
- Medicine Due to its unique chemical structure, this compound is explored for potential use in drug development. It is a candidate for creating novel therapeutics targeting specific diseases or conditions related to inflammation and infection.
- Industry It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Biological Activities
This compound has significant potential in biological applications because of its unique chemical structure.
- Antimicrobial Properties: Studies suggest the compound exhibits antimicrobial activity against various bacterial strains, potentially making it useful in developing new antibiotics.
- Anti-inflammatory Effects: Research indicates that it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. The compound's ability to reduce inflammation has been assessed in various models, showing promising results that warrant further investigation into its therapeutic potential for inflammatory diseases.
The biological effects of this compound are mediated through its interaction with specific molecular targets and pathways, and it is believed to modulate biochemical pathways by interacting with enzymes and receptors. This modulation can lead to biological effects, including the inhibition of inflammatory responses and microbial growth.
Case Studies
- Case Study 1: A study evaluated the antibacterial properties of this compound against a range of Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, suggesting its potential as a new antibiotic agent.
- Case Study 2: In an anti-inflammatory model using human cell lines, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, potentially leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate belongs to a broader class of N-aryl glycinate esters. Key structural analogs include:
Physical and Chemical Properties
- Solubility and Stability : The 4-fluoro-2-hydroxyphenyl derivative exhibits moderate polarity due to its hydroxyl and fluorine groups, enhancing solubility in polar aprotic solvents (e.g., DMF, NMP). In contrast, chlorophenyl analogs like Ethyl N-(4-chlorophenyl)glycinate are more lipophilic, favoring organic phases .
- Reactivity : The electron-withdrawing fluorine and electron-donating hydroxyl groups in the target compound promote regioselective electrophilic substitution, unlike the less activated chlorophenyl derivatives. For example, Pd-catalyzed α-arylation reactions proceed efficiently with diphenylmethylene-protected glycinates (72–94% yields) , whereas unprotected analogs require tailored conditions.
Biological Activity
Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate is a compound with significant potential in various biological applications, particularly due to its unique chemical structure. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.
This compound is synthesized through the reaction of 4-fluoro-2-hydroxybenzaldehyde with glycine ethyl ester. This reaction typically requires a catalyst and is conducted in solvents like ethanol or methanol under elevated temperatures to facilitate the formation of the ester bond. The synthesis can be optimized for industrial production by employing advanced catalytic systems and purification techniques such as recrystallization or chromatography.
Biological Activities
This compound has been investigated for several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially making it useful in developing new antibiotics.
- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
The biological effects of this compound are mediated through its interaction with specific molecular targets and pathways. The compound is believed to modulate biochemical pathways by interacting with enzymes and receptors, although the exact mechanisms remain to be fully elucidated. This modulation can lead to significant biological effects, including inhibition of inflammatory responses and microbial growth.
Research Findings
Recent studies have provided insights into the efficacy and potential applications of this compound:
- Antimicrobial Activity : In vitro tests have shown that this compound has a notable inhibition effect on Escherichia coli, with antibacterial percentages reaching up to 80% compared to standard antibiotics like chloramphenicol .
- Anti-inflammatory Studies : The compound's ability to reduce inflammation has been assessed in various models, showing promising results that warrant further investigation into its therapeutic potential for inflammatory diseases .
- Pharmacological Applications : The unique structure of this compound positions it as a candidate for drug development, particularly in creating novel therapeutics targeting specific diseases or conditions related to inflammation and infection .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Case Study 1 : A study evaluated the compound's antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, suggesting its potential as a new antibiotic agent.
- Case Study 2 : In an anti-inflammatory model using human cell lines, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
